molecular formula C23H26ClN3O2 B13867412 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride CAS No. 172854-55-6

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride

Cat. No.: B13867412
CAS No.: 172854-55-6
M. Wt: 411.9 g/mol
InChI Key: NUDSRNNZTVHCKY-UHFFFAOYSA-N
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Description

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy group, and a pyridinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with 4-(4-pyridinyl)aniline to form an intermediate product. This intermediate is then reacted with 3-(dimethylamino)propyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include inhibition of inflammatory mediators or modulation of neurotransmitter systems, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide: Lacks the dimethylamino group, resulting in different reactivity and applications.

    3-(Dimethylamino)propyl)-4-hydroxybenzamide: Does not contain the pyridinylphenyl group, affecting its biological activity.

Uniqueness

The presence of both the dimethylamino group and the pyridinylphenyl group in 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride makes it unique. This combination of functional groups enhances its reactivity and broadens its range of applications in scientific research.

Properties

IUPAC Name

3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDSRNNZTVHCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169413
Record name 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172854-55-6
Record name 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172854556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3MCW3DHS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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